molecular formula C13H16NO5P B1348183 Diethyl (phthalimidomethyl)phosphonate CAS No. 33512-26-4

Diethyl (phthalimidomethyl)phosphonate

Cat. No. B1348183
CAS RN: 33512-26-4
M. Wt: 297.24 g/mol
InChI Key: IUZMHUAHKBHJFY-UHFFFAOYSA-N
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Description

Diethyl (phthalimidomethyl)phosphonate is a chemical compound with the molecular formula C₁₃H₁₆NO₅P . It is used in Horner-Wadsworth-Emmons reactions and in the preparation of macrocyclic phosphorous acid analogs as inhibitors of HCV-NS3 protease . It is also used in the synthesis of dendrimer-based pH-responsive MRI contrast agents .


Synthesis Analysis

The synthesis of diethyl (phthalimidomethyl)phosphonate has been reported in several studies . The methods often involve the use of harsh and poorly selective reaction conditions . A mild method for the modular preparation of phosphonylated derivatives, including diethyl (phthalimidomethyl)phosphonate, has been reported, which is based on chemoselective activation with triflic anhydride .


Molecular Structure Analysis

The molecular structure of diethyl (phthalimidomethyl)phosphonate consists of a phthalimide group attached to a phosphonate group via a methylene bridge . The compound has a molecular weight of 297.24 g/mol . The InChI string representation of the molecule is InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 .


Chemical Reactions Analysis

Diethyl (phthalimidomethyl)phosphonate is used in Horner-Wadsworth-Emmons reactions . It is also used in the preparation of macrocyclic phosphorous acid analogs as inhibitors of HCV-NS3 protease . Additionally, it is used in the synthesis of dendrimer-based pH-responsive MRI contrast agents .


Physical And Chemical Properties Analysis

Diethyl (phthalimidomethyl)phosphonate is a compound with the molecular formula C₁₃H₁₆NO₅P and a molecular weight of 297.24 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds .

Scientific Research Applications

Horner-Wadsworth-Emmons Reactions

Diethyl (phthalimidomethyl)phosphonate is used as a reagent in Horner-Wadsworth-Emmons (HWE) reactions, which are a class of chemical reactions used to create carbon-carbon double bonds. This compound is particularly useful in the synthesis of various organic compounds through the HWE reaction, providing a method to form alkenes with high stereochemical control .

Inhibitors of HCV-NS3 Protease

This compound is also involved in the preparation of macrocyclic phosphorous acid analogs that act as inhibitors of the Hepatitis C virus NS3 protease. These inhibitors are crucial in the study of antiviral drugs, as they can potentially block the replication of the virus .

Synthesis of Dendrimer-Based pH-Responsive MRI Contrast Agent Researchers use Diethyl (phthalimidomethyl)phosphonate in the synthesis of dendrimer-based pH-responsive MRI contrast agents. These agents can improve the accuracy and efficacy of magnetic resonance imaging (MRI) by responding to pH changes in the body, which is helpful in diagnosing and monitoring various health conditions .

Wittig Carbonylating Reagent

It serves as a Wittig carbonylating reagent, which is used to convert aldehydes and ketones into esters and phosphonates. This application is significant in organic synthesis, particularly in the formation of complex molecules .

Modular Synthesis of Phosphonylated Derivatives

The compound is utilized in a mild method for modular preparation of phosphonylated derivatives, which exhibit interesting biological activities. The process involves chemoselective activation with triflic anhydride, allowing for flexible substitution with a range of nucleophiles .

Electrophilic Activation Strategy

An electrophilic activation strategy involving Diethyl (phthalimidomethyl)phosphonate has been reported. This strategy uses triflic anhydride followed by the addition of a chloride source to selectively yield a monochlorophosphonyl species, which is useful in various substitution reactions .

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZMHUAHKBHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365641
Record name Diethyl (phthalimidomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33512-26-4
Record name Diethyl (phthalimidomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Diethyl (phthalimidomethyl)phosphonate interesting for coordination chemistry?

A1: Diethyl (phthalimidomethyl)phosphonate (L') exhibits interesting coordination behavior with metal halides. Research has shown its ability to form simple coordination complexes with Gallium(III) iodide and Indium(III) chloride. [] This suggests its potential as a ligand in various coordination complexes, potentially opening doors for applications in catalysis and material science.

Q2: How does the coordination behavior of Diethyl (phthalimidomethyl)phosphonate compare to its acidic form?

A2: While Diethyl (phthalimidomethyl)phosphonate (L') forms simple coordination complexes with Gallium(III) iodide and Indium(III) chloride, its acidic form, (phthalimidomethyl) phosphonate (LH2), exhibits different behavior. [] When reacted with Indium(III) perchlorate, LH2 forms a polymeric structure, . [] This difference in behavior highlights the significant role of the ester groups in influencing the coordination modes and resulting structures.

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